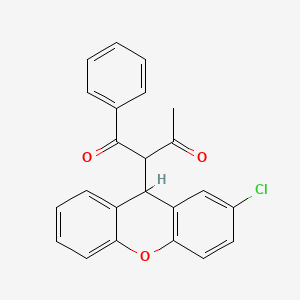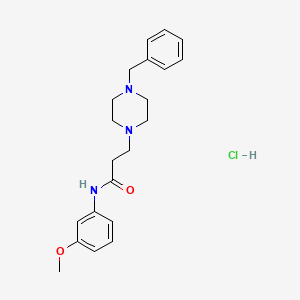![molecular formula C21H23NO4 B3946899 1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3946899.png)
1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate
Descripción general
Descripción
1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. This inhibition can lead to various biochemical and physiological effects, which are discussed in the next section.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of neurotransmitter levels in the brain. However, more research is needed to fully understand the extent of these effects and their potential applications in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. This compound can be easily synthesized and purified, which makes it a convenient reagent for organic synthesis. However, one of the main limitations of using this compound in lab experiments is its potential toxicity and the lack of information on its long-term effects on human health.
Direcciones Futuras
There are several future directions for the research and development of 1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the exploration of its potential as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the extent of its biochemical and physiological effects and its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-methyl-2-oxo-2-phenylethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been investigated for its potential as a versatile reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(2,5-dimethylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-9-10-15(2)18(13-14)22-19(23)11-12-20(24)26-16(3)21(25)17-7-5-4-6-8-17/h4-10,13,16H,11-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZHNYRAEQOCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946823.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3946827.png)
![1-(benzylsulfonyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine oxalate](/img/structure/B3946835.png)
![ethyl 3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B3946843.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4-(4-methylphenoxy)-4-piperidinecarboxamide hydrochloride](/img/structure/B3946852.png)





![2-[(2E)-but-2-enoyl]-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3946915.png)
![4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3946919.png)
![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B3946932.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3946940.png)